molecular formula C18H14N2O5S2 B2523831 (E)-4-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid CAS No. 682783-66-0

(E)-4-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid

Cat. No. B2523831
CAS RN: 682783-66-0
M. Wt: 402.44
InChI Key: LCGJRWOLCNBEHQ-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound or similar furan-based derivatives has been reported in the literature . The main starting material, 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene) oxazol-5-one, was synthesized using 3,4-dimethoxyhippuric acid and furan in the presence of acetic anhydride containing anhydrous pyridine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a furan ring, a thiazolidine ring, and a benzoic acid moiety. The furan ring is connected to the thiazolidine ring through a methylene group, and the thiazolidine ring is connected to the benzoic acid moiety through a propanamido group.

Scientific Research Applications

In addition to the above applications, researchers continue to explore other valuable derivatives of furfural, such as furoic acid and cyclopentanone. The utilization of biomass-derived furfural contributes to sustainable development and the transition toward renewable resources . If you’d like further details on any specific application, feel free to ask! 😊

Mechanism of Action

While the specific mechanism of action for this compound is not provided, furan-based derivatives have been evaluated for their cytotoxic and tubulin polymerization inhibitory activities . They have been shown to disrupt the G2/M phase of the cell cycle and induce cell death via an apoptotic cascade .

Future Directions

The future directions for research on this compound could involve further investigation into its potential as a PI3K inhibitor . This could include studies on its efficacy and selectivity, as well as its potential applications in the treatment of inflammatory and autoimmune diseases .

properties

IUPAC Name

4-[3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S2/c21-15(19-12-5-3-11(4-6-12)17(23)24)7-8-20-16(22)14(27-18(20)26)10-13-2-1-9-25-13/h1-6,9-10H,7-8H2,(H,19,21)(H,23,24)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGJRWOLCNBEHQ-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid

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